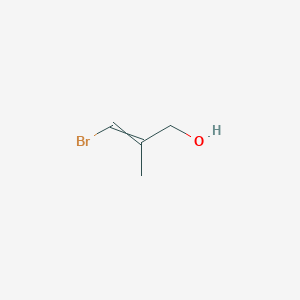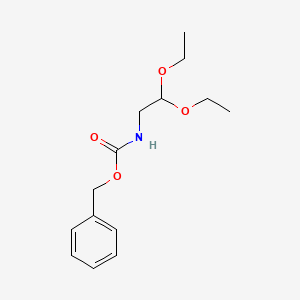
2-Bromo-4,5-dimethoxyphenylacetonitrile
Übersicht
Beschreibung
"2-Bromo-4,5-dimethoxyphenylacetonitrile" belongs to a class of organic compounds characterized by their bromo- and dimethoxy-substituted phenyl rings. While specific research directly addressing this compound is limited, insights can be drawn from studies on structurally related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), which shares the bromo- and dimethoxy-substitutions on the phenyl ring.
Synthesis Analysis
The synthesis of related bromo- and dimethoxy-substituted compounds typically involves multi-step organic reactions, including bromination and methoxylation. For instance, the synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B) demonstrates the complexity and precision required in synthesizing these compounds, utilizing reactions like the Delépine reaction (Power et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to "2-Bromo-4,5-dimethoxyphenylacetonitrile" is often elucidated using techniques like X-ray crystallography, revealing intricate details about molecular geometry and intramolecular interactions (Kumar et al., 2016).
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways in Various Species
Research has explored the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a compound structurally related to 2-Bromo-4,5-dimethoxyphenylacetonitrile, in different species, including humans. One study investigated this compound's metabolism using human, monkey, dog, rabbit, rat, and mouse hepatocytes, leading to the construction of its main metabolic pathways. These pathways involve oxidative deamination and demethylation processes (Carmo et al., 2005).
In Vivo Metabolism in Rats
Another study focused on the in vivo metabolism of 2C-B in rats. It was found that 2C-B undergoes several metabolic transformations, including deamination and oxidation to produce alcohol and carboxylic acid metabolites. This study highlights the metabolic pathways operative in rats for this compound (Kanamori et al., 2002).
Psychoactive Effects and Subjective Experiences
The psychoactive effects and subjective experiences of 2C-B, a psychoactive analogue of mescaline and structurally related to 2-Bromo-4,5-dimethoxyphenylacetonitrile, have been studied. This includes its presence in the illicit drug market, patterns of use, and comparison with other psychoactive substances (Caudevilla-Gálligo et al., 2012).
Disposition and Kinetics in Rats
The disposition and kinetic profile of 2C-B in rats after subcutaneous administration were studied, providing insights into the drug's penetration through the blood/brain barrier and its potential psychotropic or toxic effects (Rohanová et al., 2008).
Mechanism of Formation in Chemical Reactions
A study on the mechanism of formation of dimeric and reduced products from an α-halo amide, which is chemically similar to 2-Bromo-4,5-dimethoxyphenylacetonitrile, with sodium methoxide provides insights into the chemical reactions and pathways involved in the formation of such compounds (Simig et al., 1978).
Carbonic Anhydrase Inhibitory Properties
Research on the synthesis and carbonic anhydrase inhibitory properties of novel bromophenols, including derivatives of compounds similar to 2-Bromo-4,5-dimethoxyphenylacetonitrile, has been conducted. This study explored the potential use of these compounds in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Analysis of Psychoactive Amphetamine Derivatives
4-bromo-2,5-dimethoxyamphetamine (bromo-DMA), a drug structurally related to 2-Bromo-4,5-dimethoxyphenylacetonitrile, has been analyzed for its psychoactivity, toxic effects, and methods of analysis. This research provides insights into the chemical properties and analytical methods for such compounds (Delliou, 1983).
Safety And Hazards
2-Bromo-4,5-dimethoxyphenylacetonitrile is considered hazardous . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause respiratory irritation . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment and working in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-(2-bromo-4,5-dimethoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPMCZMEPRFUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC#N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199591 | |
| Record name | 2-Bromo-4,5-dimethoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,5-dimethoxyphenylacetonitrile | |
CAS RN |
51655-39-1 | |
| Record name | 2-Bromo-4,5-dimethoxyphenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051655391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4,5-dimethoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4,5-dimethoxyphenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B1267143.png)











